BenchChemオンラインストアへようこそ!

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

Anticonvulsant Epilepsy In Vivo Pharmacology

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 1500-58-9; molecular formula C₁₂H₁₁NO₄; MW 233.22 g/mol) is a chiral carboxylic acid building block characterized by a succinimide-linked α-phenylacetic acid core. Its structural architecture, featuring a free carboxylic acid handle alongside a dioxopyrrolidinyl pharmacophore, enables modular derivatization into hybrid amide-based small molecules, distinguishing it from simple phenylacetic acid and 2-phenylglycine.

Molecular Formula C12H11NO4
Molecular Weight 233.223
CAS No. 1500-58-9
Cat. No. B2794690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid
CAS1500-58-9
Molecular FormulaC12H11NO4
Molecular Weight233.223
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17)
InChIKeyWSNFHSYPFLOBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 1500-58-9) is Gaining Traction as a Versatile Pharmaceutical Building Block


2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 1500-58-9; molecular formula C₁₂H₁₁NO₄; MW 233.22 g/mol) is a chiral carboxylic acid building block characterized by a succinimide-linked α-phenylacetic acid core . Its structural architecture, featuring a free carboxylic acid handle alongside a dioxopyrrolidinyl pharmacophore, enables modular derivatization into hybrid amide-based small molecules, distinguishing it from simple phenylacetic acid and 2-phenylglycine. The compound serves as a key synthetic intermediate for (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivatives that have demonstrated broad-spectrum anticonvulsant activity in multiple in vivo seizure models, including maximal electroshock (MES), 6 Hz psychomotor, and pentylenetetrazole (PTZ) paradigms [1][2].

Active Pharmaceutical Ingredient (API) Intermediate 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid: Why Generic Substitution with 2-Phenylglycine or Phenylacetic Acid is Not Equivalent


Generic procurement of phenylacetic acid or 2-phenylglycine—which share the α-phenylacetyl moiety but lack the dioxopyrrolidinyl (succinimide) ring—cannot yield the same hybrid anticonvulsant pharmacophore described in current medicinal chemistry programs. The dioxopyrrolidinyl group at the α-position to the carboxylic acid is essential for the target compounds' broad-spectrum in vivo efficacy: MES-derived ED₅₀ values for final hybrid amides incorporating this scaffold reach as low as 45.6 mg/kg, whereas analogous 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides (where the phenyl ring is replaced by an alkyl chain) display only weak MES activity [1]. The presence of the aromatic ring distinguishes the phenylacetamide series from alkyl congeners that fail to provide pan-seizure-model protection, as explicitly noted in the literature: 'the aforementioned 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides displayed only weak activity in the MES test' [1]. Substitution with simple phenylacetic acid eliminates the key amide coupling anchor (the succinimide nitrogen) entirely, making downstream derivatization into the patented (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide class impossible without additional synthetic steps [2].

Quantitative Evidence and Comparator Data: How 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid Differentiates from Close Analogs in Anticonvulsant & ADME-Tox Studies


Broad-Spectrum In Vivo Anticonvulsant Efficacy of Phenylacetamide Derivatives vs. Weakly Active Alkylacetamide Analogs

Hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivatives synthesized from this building block demonstrated potent, broad-spectrum anticonvulsant protection across the MES, 6 Hz (32 mA), and scPTZ models in mice. The lead compound 30 achieved ED₅₀ = 45.6 mg/kg (MES) and ED₅₀ = 39.5 mg/kg (6 Hz, 32 mA) with a protective index (TD₅₀/ED₅₀) of 3.6 in the rotarod test [1]. In contrast, the corresponding 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamide series (bearing an alkyl chain instead of the phenyl ring) 'displayed only weak activity in the MES test' [1], representing a qualitative efficacy difference directly attributable to the phenylacetic acid-derived scaffold architecture.

Anticonvulsant Epilepsy In Vivo Pharmacology

Broad-Spectrum Anticonvulsant Protection in the 6 Hz Drug-Resistant Epilepsy Model Achieved by Phenylacetamide Derivatives

Derivatives synthesized from this building block have been evaluated in the 6 Hz (44 mA) model, a recognized paradigm for drug-resistant epilepsy. Compound 14, a 3-substituted (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide, demonstrated an ED₅₀ of 63.2 mg/kg in the 6 Hz (44 mA) test, while also maintaining efficacy in the standard 6 Hz (32 mA) test (ED₅₀ = 31.3 mg/kg) and MES test (ED₅₀ = 49.6 mg/kg) [1]. This contrasts with the alkylacetamide series, which fails to show comparable pan-model protection including the drug-resistant 44 mA paradigm [1][2].

Drug-Resistant Epilepsy 6 Hz Seizure Model Anticonvulsant

Dual Anticonvulsant-Antinociceptive Therapeutic Profile of Phenylacetamide Hybrids Not Observed in Alkylacetamide Congeners

Beyond anticonvulsant activity, phenylacetamide derivatives of this building block demonstrated significant antinociceptive efficacy in multiple pain models. Compound 30 was effective in the formalin test of tonic pain, capsaicin-induced pain, and oxaliplatin-induced neuropathic pain models in mice [1]. Compound 14 additionally showed distinct anti-inflammatory activity in the carrageenan-induced aseptic inflammation model [2]. This dual anticonvulsant-antinociceptive profile, driven by multimodal ion channel modulation (Cav1.2 L-type calcium channel inhibition, sodium channel modulation, and TRPV1 antagonism), is absent in the corresponding alkylacetamide derivatives, which were not evaluated for pain efficacy due to their insufficient anticonvulsant activity [1].

Antinociceptive Neuropathic Pain Multitargeted Therapeutics

Favorable In Vitro ADME-Tox Profile of Phenylacetamide Derivatives vs. Reference Antiepileptic Drugs

Compound 30 (phenylacetamide hybrid) demonstrated high metabolic stability on human liver microsomes, negligible hepatotoxicity (as assessed by HepG2 cell viability), and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 cytochrome P450 isoforms compared to reference antiepileptic compounds [1]. Compound 14 further showed favorable in vitro ADME-Tox properties, including high metabolic stability and low CYP inhibition, alongside a beneficial effect on SH-SY5Y neuroblastoma cell viability [2]. These ADME-Tox advantages are specifically attributed to the hybrid phenylacetamide scaffold; the simpler alkylacetamide series lacked sufficient primary pharmacological activity to justify comprehensive ADME-Tox profiling [1].

ADME-Tox Metabolic Stability CYP Inhibition

Established Chiral Carboxylic Acid Handle Enabling Stereospecific Derivatization vs. Non-Chiral Phenylacetic Acid

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid contains one asymmetric carbon atom (Fluorochem reports 1 asymmetric atom ), which imparts chirality that can be exploited for enantioselective synthesis of chiral drug candidates. In contrast, phenylacetic acid (CAS 103-82-2) and 2-phenylglycine lack the dioxopyrrolidinyl substituent and do not inherently provide a succinimide-anchored chiral center suitable for the same hybrid amide coupling reactions [1]. The chirality of the α-carbon, combined with the dioxopyrrolidinyl nitrogen as a synthetic handle, allows for the construction of enantiomerically enriched (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide libraries that are not accessible from achiral phenylacetic acid [1][2].

Chiral Building Block Asymmetric Synthesis Medicinal Chemistry

Consistent 95% Minimum Purity Specification Across Multiple Reputable Suppliers for Reproducible Research-Grade Procurement

Multiple independent chemical suppliers, including Fluorochem (UK) , ChemScene (US) , and CymitQuimica (Spain) , consistently list 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 1500-58-9) at a minimum purity of 95%. Storage conditions are uniformly specified as sealed in dry conditions at 2–8°C . This multi-vendor consistency in specification contrasts with less commonly stocked analogs such as the alkylacetamide intermediates, which lack standardized commercial purity benchmarks, potentially introducing variability into SAR studies.

Quality Control Purity Specification Procurement

Optimal Use Cases for 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 1500-58-9) Based on Quantitative Evidence


Lead Optimization in Broad-Spectrum Anticonvulsant Drug Discovery Programs

Medicinal chemistry teams targeting drug-resistant epilepsy should prioritize this building block as the synthetic entry point to hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide leads. Derivatives synthesized from this scaffold have demonstrated ED₅₀ values as low as 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz, 32 mA) with protective indices exceeding 3.5 [1], and compound 14 achieved ED₅₀ = 63.2 mg/kg in the 6 Hz (44 mA) drug-resistant epilepsy paradigm [2]. This scaffold uniquely provides pan-seizure-model protection that alkylacetamide congeners cannot achieve [1].

Dual-Indication Epilepsy-Pain Therapeutic Development

For preclinical programs pursuing a single molecule with both anticonvulsant and antinociceptive efficacy, this building block enables the synthesis of compounds that simultaneously address seizure control and neuropathic pain. Compound 30 demonstrated efficacy in the formalin, capsaicin, and oxaliplatin pain models after showing anticonvulsant protection in MES and 6 Hz tests [1]; compound 14 added anti-inflammatory activity in the carrageenan model [2]. This multipronged pharmacology is mechanistically linked to Cav1.2 calcium channel inhibition, sodium channel modulation, and TRPV1 antagonism [1][2].

Chiral Library Synthesis for Enantioselective SAR Studies

Synthetic chemistry groups requiring enantiomerically enriched building blocks for stereospecific SAR exploration can leverage the single asymmetric carbon center of this compound [1] to generate chiral (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide libraries. As documented in the patent literature (US12139458B2) [2], this compound serves as the direct precursor to the claimed chiral acetamide derivatives via amide coupling with various amines, eliminating multiple synthetic steps compared to routes that would require separate installation of the dioxopyrrolidinyl group onto an achiral phenylacetic acid core [2].

ADME-Tox-Profiled Lead Series for Reduced Late-Stage Attrition

Development teams seeking to minimize CYP-mediated drug-drug interaction risk and hepatotoxicity attrition can select this scaffold based on the documented ADME-Tox profile of its derivatives. Compound 30 demonstrated high human liver microsome stability, negligible HepG2 hepatotoxicity, and weak inhibition of CYP3A4, CYP2D6, and CYP2C9 [1]. Compound 14 provided independent confirmation of favorable ADME-Tox properties along with neuroprotective effects on SH-SY5Y cells [2]. These data provide a derisking rationale for advancing this chemical series into preclinical development compared to uncharacterized alternatives.

Quote Request

Request a Quote for 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.